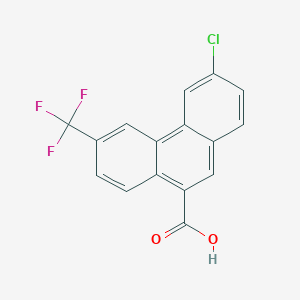
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- is a complex organic compound known for its unique structural features and chemical properties This compound contains a phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, substituted with a carboxylic acid group at the 9th position, a chlorine atom at the 3rd position, and a trifluoromethyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of phenanthrene with a suitable acyl chloride, followed by chlorination and trifluoromethylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. Subsequent steps may involve the use of reagents like chlorine gas (Cl2) and trifluoromethylating agents under controlled conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, and carboxylate salts.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenanthrenecarboxylicacid, 3-chloro-: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
9-Phenanthrenecarboxylicacid, 6-(trifluoromethyl)-:
3-Chloro-6-(trifluoromethyl)phenanthrene: Lacks the carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness
The presence of both chlorine and trifluoromethyl groups, along with the carboxylic acid functionality, makes 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- a unique compound with a distinct set of chemical properties
Propiedades
Número CAS |
35315-65-2 |
|---|---|
Fórmula molecular |
C16H8ClF3O2 |
Peso molecular |
324.68 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H8ClF3O2/c17-10-3-1-8-5-14(15(21)22)11-4-2-9(16(18,19)20)6-13(11)12(8)7-10/h1-7H,(H,21,22) |
Clave InChI |
SKCSHFCBSMHEQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C3C=C(C=CC3=C(C=C21)C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


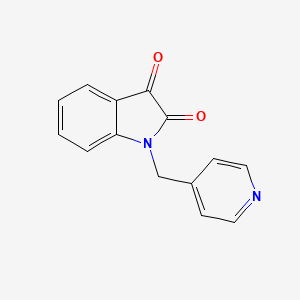
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)


![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
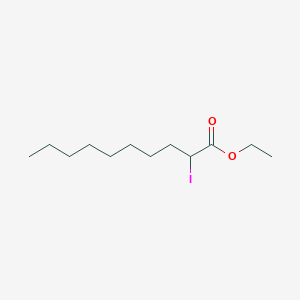
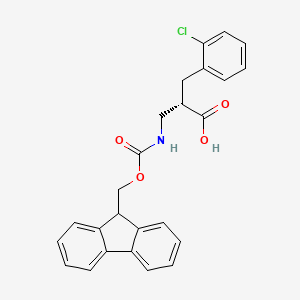
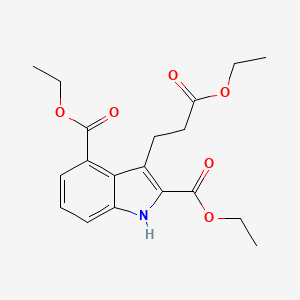
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
